molecular formula C8H3ClFNO B13124622 2-Cyano-4-fluorobenzoylchloride

2-Cyano-4-fluorobenzoylchloride

Cat. No.: B13124622
M. Wt: 183.56 g/mol
InChI Key: UQDOYPHQMTWHCA-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzoylchloride is an organic compound with the molecular formula C8H3ClFNO. It is a white to yellow solid and is known for its use in various chemical reactions and applications. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-4-fluorobenzoylchloride can be synthesized through several methods. One common method involves the reaction of 2-cyano-4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H4FNO2+SOCl2C8H3ClFNO+SO2+HCl\text{C8H4FNO2} + \text{SOCl2} \rightarrow \text{C8H3ClFNO} + \text{SO2} + \text{HCl} C8H4FNO2+SOCl2→C8H3ClFNO+SO2+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorobenzoylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The cyano group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 2-cyano-4-fluorobenzoic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

2-Cyano-4-fluorobenzoylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-4-fluorobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The cyano group and the fluorine atom influence the compound’s electronic properties, making it a reactive intermediate. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides, esters, or other derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-chlorobenzoylchloride: Similar structure but with a chlorine atom instead of fluorine.

    2-Cyano-4-methylbenzoylchloride: Contains a methyl group instead of fluorine.

    2-Cyano-4-nitrobenzoylchloride: Contains a nitro group instead of fluorine.

Uniqueness

2-Cyano-4-fluorobenzoylchloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where fluorine’s influence on reactivity and stability is desired .

Properties

Molecular Formula

C8H3ClFNO

Molecular Weight

183.56 g/mol

IUPAC Name

2-cyano-4-fluorobenzoyl chloride

InChI

InChI=1S/C8H3ClFNO/c9-8(12)7-2-1-6(10)3-5(7)4-11/h1-3H

InChI Key

UQDOYPHQMTWHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)Cl

Origin of Product

United States

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